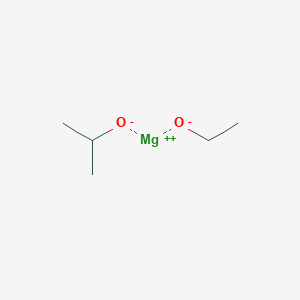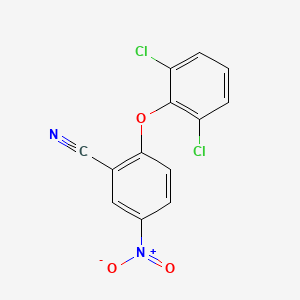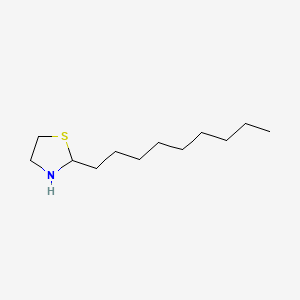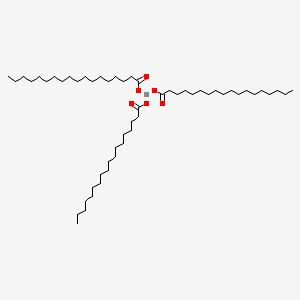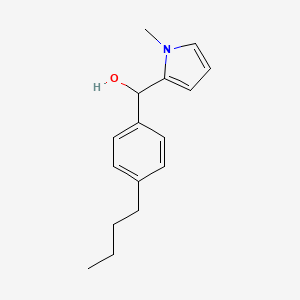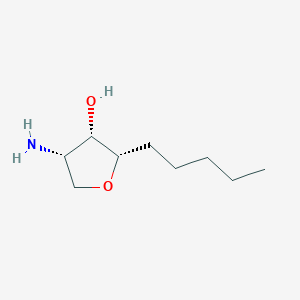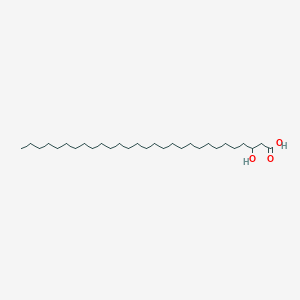
3-Hydroxynonacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxynonacosanoic acid: is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a naturally occurring compound found in various biological systems, including plants and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynonacosanoic acid typically involves the following steps:
Oxidation of Nonacosanol: Nonacosanol is oxidized to nonacosanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxylation: The nonacosanoic acid is then hydroxylated at the third carbon position using a hydroxylating agent like osmium tetroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynonacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 3-Ketononacosanoic acid, 3-Carboxynonacosanoic acid.
Reduction: 3-Hydroxynonacosanol.
Substitution: 3-Chlorononacosanoic acid, 3-Bromononacosanoic acid.
Scientific Research Applications
3-Hydroxynonacosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxynonacosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, affecting membrane fluidity and permeability. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoctanoic acid: A shorter-chain analog with similar hydroxylation but different physical properties.
3-Hydroxydecanoic acid: Another shorter-chain analog with distinct biological activities.
3-Hydroxypropionic acid: A small molecule with significant industrial applications.
Uniqueness
3-Hydroxynonacosanoic acid is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. Its long-chain structure makes it particularly useful in applications requiring high molecular weight compounds, such as in the production of biodegradable polymers and surfactants.
Properties
CAS No. |
122751-69-3 |
|---|---|
Molecular Formula |
C29H58O3 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3-hydroxynonacosanoic acid |
InChI |
InChI=1S/C29H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(30)27-29(31)32/h28,30H,2-27H2,1H3,(H,31,32) |
InChI Key |
APMXLXQBMLNOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





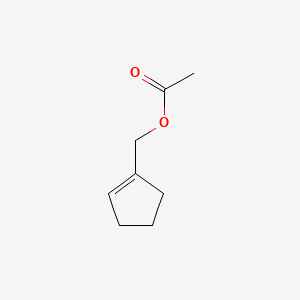
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
